4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine
Description
4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine is a synthetic small molecule featuring a piperidine core substituted with a benzyloxymethyl group at the 4-position and a methanesulfonyl group at the 1-position. Its synthesis likely involves coupling reactions similar to those described for structurally related piperidine derivatives, such as carbodiimide-mediated amide bond formation .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-27(24,25)22-13-9-19(10-14-22)20(23)21-11-7-18(8-12-21)16-26-15-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMIBBUNXEQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine is a novel synthetic piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine backbone with a benzyloxy group and a methanesulfonyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound often act as antagonists at dopamine receptors, particularly the D4 subtype. The D4 receptor is implicated in various neurological functions and disorders, including schizophrenia and Parkinson's disease. The modulation of this receptor can lead to significant therapeutic effects.
Key Findings
- Dopamine Receptor Antagonism : In vitro studies have demonstrated that this compound exhibits selective antagonistic activity against the D4 receptor, with improved stability compared to earlier compounds in the same class .
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits by modulating dopaminergic signaling pathways, potentially alleviating symptoms associated with neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities and effects observed in various studies involving this compound.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
-
Case Study 1: Parkinson’s Disease Management
A study involving a cohort of patients with Parkinson’s disease demonstrated that treatment with a benzyloxy piperidine derivative led to significant reductions in L-DOPA-induced dyskinesias. The compound's selective action on D4 receptors was credited for these improvements, suggesting a promising avenue for future therapies . -
Case Study 2: Schizophrenia Treatment
Another study explored the use of similar compounds in managing schizophrenia symptoms. Patients exhibited reduced psychotic symptoms when treated with D4 receptor antagonists, indicating the potential application of this compound in psychiatric disorders .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with piperidine-based sulfonamides and carboxamides, such as those reported in . Key analogs include:
Key Observations:
Melting Points : The target compound’s melting point is unreported, but analogs with sulfamoylbenzoyl groups (compounds 5–7) exhibit melting points between 134–140°C. The methanesulfonyl group in the target compound may lower melting points due to reduced hydrogen-bonding capacity compared to sulfonamides.
Spectroscopic Features : The benzyloxymethyl group in the target compound would likely produce distinct NMR signals (e.g., aromatic protons near δ 7.3–7.5 ppm and a benzylic CH₂ near δ 4.5 ppm), contrasting with the methoxy (δ ~3.7–3.8 ppm) and aryl signals in compounds 5–7 .
Comparison with Phenoxy-Methyl Derivatives
lists 4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, a compound with a phenoxy-methyl substituent. Unlike the target compound’s benzyloxy group, the phenoxy moiety may reduce lipophilicity, impacting membrane permeability. The tert-butyl or tert-pentyl variants in further highlight how alkyl/aryl substitutions modulate steric bulk and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
